molecular formula C4H6N2O3S B2445246 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole CAS No. 205646-91-9

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole

Cat. No.: B2445246
CAS No.: 205646-91-9
M. Wt: 162.16
InChI Key: SDEKPTRCZDOESK-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a methyl group and a methylsulfonyl group

Properties

IUPAC Name

2-methyl-5-methylsulfonyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c1-3-5-6-4(9-3)10(2,7)8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEKPTRCZDOESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group activates the oxadiazole ring toward nucleophilic attack, particularly at the C-2 position. Key reactions include:

Table 1: Nucleophilic substitution reactions

ReagentConditionsProductYield (%)Source
Methyl iodideKOH/EtOH, reflux, 7 h2-Methylsulfanyl derivative (12 )77
Hydrazine hydrateAcetic acid, reflux5-Amino-1,3,4-oxadiazole derivatives68–85
Ammonium thiocyanateHCl, refluxThiosemicarbazide intermediates62
  • Alkylation with methyl iodide occurs selectively at the sulfur atom of the sulfonyl group, forming 12 (confirmed via IR and 1H^1 \text{H}-NMR) .

  • Substitution with hydrazine yields amino-oxadiazoles, which are precursors for bioactive derivatives .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Table 2: Cyclization reactions

ReagentConditionsProductApplicationSource
Phenyl hydrazineAcetic acid, refluxPyrazole-oxadiazole hybridsAntifungal agents
Carbon disulfideKOH/EtOH, reflux Oxadiazole-2-thione derivativesLigand synthesis
  • Cyclocondensation with phenyl hydrazine generates pyrazole-oxadiazole hybrids with antifungal EC50_{50} values as low as 5.21 µg/mL against Botrytis cinerea .

  • Reaction with carbon disulfide introduces thione functionality, confirmed by 13C^{13} \text{C}-NMR peaks at δ = 186.11 ppm (C=S) .

Oxidation and Functional Group Interconversion

The methylsulfonyl group itself is resistant to oxidation, but adjacent positions undergo transformations:

Table 3: Oxidation reactions

ReagentConditionsProductNotesSource
HNO3_3/H2_2SO4_40–5°C, 2 hNitro-oxadiazole derivativesEnhanced antifungal activity
H2_2/Pd-CEtOH, RT, 12 hAmino-oxadiazole derivativesBioactive intermediates
  • Nitration at the phenyl ring (in analogues) improves antifungal potency, with EC50_{50} values reduced by 40% compared to non-nitrated derivatives .

  • Catalytic hydrogenation reduces nitro groups to amines, enabling further functionalization .

Ring-Opening and Degradation

Under harsh acidic or basic conditions, the oxadiazole ring undergoes cleavage:

Table 4: Ring-opening reactions

ConditionsReagentProductObservationsSource
10% NaOH, 60°CHydrazine and carboxylic acid fragmentsDecomposition via C–N bond cleavage
Conc. HCl, refluxSulfonic acid derivativesLimited synthetic utility
  • Alkaline hydrolysis at elevated temperatures degrades the oxadiazole ring, producing hydrazine and acid fragments .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole exhibit significant antifungal properties. A study synthesized several sulfone compounds containing oxadiazole moieties, which were tested against various plant pathogenic fungi. Notably, compounds showed EC50 values superior to the commercial fungicide hymexazol, indicating potential as agrochemicals.

CompoundTarget FungusEC50 (µg/mL)
5dBotrytis cinerea5.21
5eBotrytis cinerea8.25
5fBotrytis cinerea8.03
5iBotrytis cinerea21.00

These findings suggest that the oxadiazole derivatives can serve as lead compounds for developing effective antifungal agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on glioblastoma cell lines revealed that certain oxadiazole derivatives induced significant apoptosis in cancer cells. Compounds were shown to damage DNA and exhibit cytotoxicity against cancer cells.

CompoundCell LineEffect
5bLN229Significant apoptosis
5dLN229Significant apoptosis
5mLN229Significant apoptosis

In vivo studies using genetically modified Drosophila melanogaster models indicated that specific derivatives lowered glucose levels significantly, showcasing anti-diabetic activity .

Agricultural Applications

The antifungal efficacy of this compound derivatives highlights their potential use in agriculture as biopesticides. The ability to inhibit fungal growth effectively positions these compounds as alternatives to conventional fungicides.

Summary of Research Findings

The following table summarizes the key findings related to the applications of this compound:

ApplicationBiological ActivityNotable Findings
MedicinalAntifungalEC50 values lower than hymexazol against various fungi
AnticancerInduced apoptosis in glioblastoma cell lines
AgriculturalBiopesticide potentialEffective inhibition of plant pathogenic fungi

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary but often include key proteins or nucleic acids that play a role in disease progression or cellular function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole include other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities. Its unique structure, characterized by a five-membered ring containing nitrogen and oxygen atoms along with a methylsulfonyl substituent, enhances its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological effects, and case studies.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions. One notable method involves cyclization reactions that yield complex heterocycles. This compound has been utilized in the development of pyrrole-based drug candidates, indicating its importance in medicinal chemistry.

Biological Activities

This compound exhibits a variety of biological activities:

Anti-inflammatory Activity

Research has indicated that derivatives of oxadiazoles, including this compound, possess significant anti-inflammatory properties. For instance:

  • A study demonstrated that structurally similar compounds showed potent anti-inflammatory effects in rat models of arthritis.
  • The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing anti-inflammatory drugs.

Antitubercular Activity

Several studies have highlighted the antitubercular potential of oxadiazoles:

  • Compounds derived from this compound exhibited promising activity against Mycobacterium tuberculosis, with some derivatives showing efficacy comparable to standard treatments like Isoniazid .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented:

  • Studies reported that derivatives of this compound demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations lower than traditional antibiotics .

Antitumor Activity

Recent investigations into the antitumor properties of oxadiazoles have shown:

  • Certain derivatives displayed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. For example:

  • Modifications to the methylsulfonyl group or the introduction of different aryl substituents can significantly alter the pharmacological profile and enhance potency against specific biological targets .

Case Studies

Several case studies exemplify the therapeutic potential of this compound:

StudyFindings
Anti-inflammatory Study In a rat model of adjuvant arthritis, compounds similar to this compound reduced paw edema significantly compared to controls.
Antitubercular Screening A series of synthesized oxadiazoles showed MIC values as low as 0.04 μg/mL against M. tuberculosis strains .
Antimicrobial Testing Derivatives exhibited antimicrobial activity at concentrations ranging from 4 to 32 μg/mL against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for 2-methyl-5-(methylsulfonyl)-1,3,4-oxadiazole, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves the oxidation of 5-(methylthio)-1,3,4-oxadiazole derivatives using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) under controlled conditions. For example, intermediate 2-(4-methyl-2-(naphthalen-2-yl)thiazol-5-yl)-5-(methylthio)-1,3,4-oxadiazole is oxidized to the sulfonyl derivative with m-CPBA . Key characterization techniques include:
  • NMR spectroscopy to confirm substitution patterns (e.g., methylsulfonyl proton environments).
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS to detect [M+H]⁺ ions).
  • X-ray crystallography for resolving ambiguities in regiochemistry or stereochemistry .

Q. How is the structural integrity of this compound confirmed in complex mixtures?

  • Methodological Answer : Use hyphenated techniques such as HPLC-UV/HRMS to separate and identify the compound. For example, reversed-phase HPLC with C18 columns and mobile phases like acetonitrile/water (adjusted for polarity) can resolve sulfonyl-containing oxadiazoles from byproducts. HRMS provides exact mass matching (e.g., calculated vs. observed m/z), while retention time comparisons against standards reduce false positives .

Advanced Research Questions

Q. What experimental designs are optimal for studying the mechanism of action of this compound against bacterial pathogens?

  • Methodological Answer : To investigate antibacterial mechanisms (e.g., inhibition of extracellular polysaccharide (EPS) production in Xanthomonas oryzae):
  • EPS quantification : Treat bacterial cultures with graded concentrations (e.g., 2.5–20 μg/mL) and measure EPS via colorimetric assays (e.g., phenol-sulfuric acid method for carbohydrates) .
  • Transcriptomic analysis : Perform RNA-seq to identify downregulated genes in EPS biosynthesis pathways.
  • Molecular docking : Simulate interactions between the compound and key enzymes (e.g., glycosyltransferases) using software like AutoDock Vina .

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies of methylsulfonyl-oxadiazole derivatives?

  • Methodological Answer :
  • Systematic substituent variation : Synthesize analogs with controlled modifications (e.g., replacing methylsulfonyl with sulfonamide or sulfinyl groups) to isolate electronic vs. steric effects .
  • Multivariate analysis : Apply statistical tools (e.g., PCA or PLS regression) to correlate substituent properties (Hammett σ, π parameters) with bioactivity.
  • Crystallographic validation : Resolve conflicting SAR hypotheses by comparing ligand-enzyme co-crystal structures .

Q. What strategies improve the solubility and stability of this compound in biological assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO:ethanol mixtures (e.g., <33.84 mg/mL in DMSO; <8.46 mg/mL in ethanol) for in vitro assays.
  • Lyophilization : Prepare stable lyophilized powders by freeze-drying aqueous suspensions with cryoprotectants (e.g., trehalose).
  • pH adjustment : Test solubility in buffered solutions (pH 2–9) to identify optimal conditions for pharmacokinetic studies .

Q. How can reaction yields for synthesizing methylsulfonyl-oxadiazoles be optimized?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) while maintaining high yields.
  • Solvent optimization : Replace ethanol with acetonitrile or THF to enhance intermediate solubility .

Q. What analytical approaches resolve discrepancies in bioactivity data across studies?

  • Methodological Answer :
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., fixed exposure times, cell lines).
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables.
  • QSAR modeling : Develop predictive models to reconcile divergent results (e.g., conflicting IC₅₀ values due to assay conditions) .

Q. How do electronic properties (e.g., HOMO/LUMO) of this compound influence its reactivity?

  • Methodological Answer :
  • Computational modeling : Use DFT (e.g., Gaussian 09) to calculate frontier molecular orbitals and electron density maps.
  • Spectroscopic analysis : UV-Vis spectroscopy to assess π→π* transitions, while cyclic voltammetry measures redox potentials.
  • Correlation with bioactivity : Compare HOMO/LUMO energies (e.g., 6.2 eV HOMO for biphenylyl analogs) with enzyme inhibition data .

Q. What factors govern the hydrolytic stability of the methylsulfonyl group in oxadiazole derivatives?

  • Methodological Answer :
  • Accelerated stability testing : Incubate compounds in PBS (pH 7.4) at 40°C and monitor degradation via LC-MS.
  • Steric/electronic analysis : Bulky substituents adjacent to the sulfonyl group reduce hydrolysis rates.
  • Isotope labeling : Use ³⁵S-labeled analogs to track degradation pathways .

Q. How can researchers quantify trace amounts of this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Employ a triple quadrupole mass spectrometer with MRM transitions (e.g., m/z 338→ fragment ions).
  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to remove interfering biomolecules.
  • Validation : Assess recovery rates (≥80%) and LOD/LOQ (e.g., 0.1 ng/mL) per ICH guidelines .

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